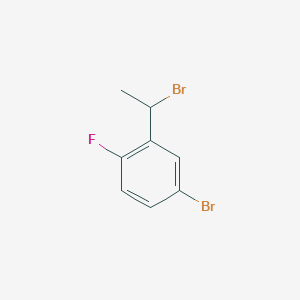

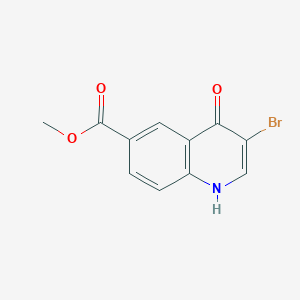

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis

Bromobenzene serves as a versatile building block in organic synthesis. Researchers use it to introduce bromine atoms into molecules, facilitating the creation of more complex structures. The bromine substituent can participate in various reactions, such as nucleophilic substitution, Suzuki coupling, and Heck reactions. These synthetic pathways enable the preparation of diverse compounds for drug development, materials science, and agrochemicals .

Drug Discovery

In medicinal chemistry, bromobenzene derivatives play a crucial role. Researchers modify the bromine position to design novel drug candidates. For instance, introducing a fluorine atom at the adjacent position (as in the compound ) can enhance bioavailability, metabolic stability, or binding affinity. Bromobenzene derivatives are investigated as potential anticancer agents, anti-inflammatory drugs, and enzyme inhibitors.

Material Science

Bromobenzene contributes to the development of functional materials. Researchers explore its use in polymerization reactions, leading to polymers with tailored properties. These polymers find applications in coatings, adhesives, and electronic devices. Additionally, bromobenzene-containing monomers participate in the synthesis of conductive polymers, which have applications in sensors, batteries, and organic electronics .

Agrochemicals

The agrochemical industry utilizes bromobenzene derivatives to create pesticides, herbicides, and fungicides. By incorporating bromine atoms into the molecular structure, researchers enhance the biological activity of these compounds. Bromobenzene-based agrochemicals help protect crops, improve yield, and manage pests effectively .

Analytical Chemistry

Bromobenzene serves as a reference material in analytical chemistry. Its well-defined properties, such as boiling point and UV absorption, make it useful for calibration purposes. Researchers use it to validate analytical methods, ensuring accurate measurements in various fields, including environmental monitoring and quality control .

Solvent and Reaction Medium

Bromobenzene acts as a solvent in chemical reactions. Its nonpolar nature allows it to dissolve a wide range of organic compounds. Researchers often employ it in Grignard reactions, metal-catalyzed transformations, and other synthetic processes. Additionally, bromobenzene serves as a reaction medium in electrochemical studies and photochemical reactions .

Propiedades

IUPAC Name |

4-bromo-2-(1-bromoethyl)-1-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHIXEGYDZHJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

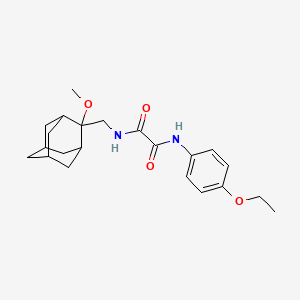

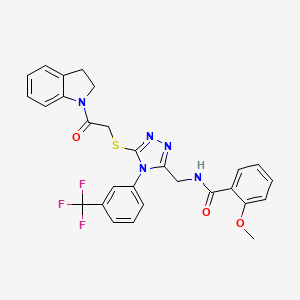

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2668147.png)

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)

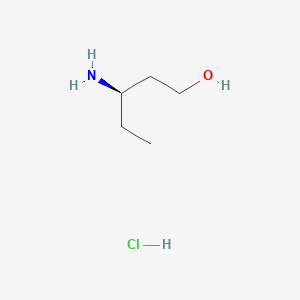

![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)

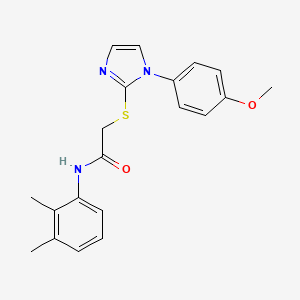

![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)

![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2668164.png)

![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)